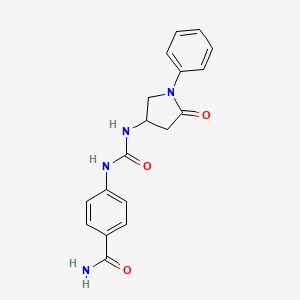

4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide

Description

Properties

IUPAC Name |

4-[(5-oxo-1-phenylpyrrolidin-3-yl)carbamoylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c19-17(24)12-6-8-13(9-7-12)20-18(25)21-14-10-16(23)22(11-14)15-4-2-1-3-5-15/h1-9,14H,10-11H2,(H2,19,24)(H2,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWNLLVJVDCZPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the pyrrolidine ring followed by functionalization to introduce the urea and benzamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

Reduction: Addition of hydrogen atoms to reduce specific functional groups.

Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antibacterial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide involves its interaction with specific molecular targets and pathways. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s unique features include:

- Benzamide backbone : Common in kinase inhibitors (e.g., sorafenib derivatives).

- Urea linkage : Facilitates hydrogen bonding with biological targets.

- 5-Oxo-1-phenylpyrrolidin-3-yl group : Enhances rigidity and lipophilicity.

Table 1: Structural Comparison of Analogs

Pharmacological Activity

Target Compound

- Hypothetical targets: Urea-containing analogs often target proteases, kinases, or NAD-related enzymes. The pyrrolidinone group may confer selectivity for hydrolases or kinases .

Comparisons :

- t-AUCMB and t-MTUCB : Exhibit potent cytotoxicity in hepatoma cells (IC50 ~10–20 μM) but induce apoptosis via caspase-independent mechanisms, unlike sorafenib .

- E403 : A soluble epoxide hydrolase (SEH) inhibitor with IC50 ~23% at 10 μM, attributed to the hydroxyadamantyl group enhancing hydrophobic interactions .

- Compound DDY05 : Targets NAD metabolism with submicromolar activity, leveraging the sulfonylpiperazine group for enzyme binding .

- 7i : Shows moderate activity in kinase assays, likely due to the trifluoromethyl group improving membrane permeability .

Physicochemical Properties

Table 2: Physicochemical Data

Key Differentiators and Challenges

Selectivity: The target compound’s pyrrolidinone group may reduce off-target effects compared to adamantane-based analogs (e.g., E403) but could limit solubility.

Metabolic Stability : Trifluoromethyl groups (e.g., 7i) enhance stability but increase synthetic complexity .

Therapeutic Potential: While t-AUCMB and E403 are validated in oncology and inflammation, the target compound’s niche may lie in NAD-related pathways or immunoproteasome inhibition .

Biological Activity

4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide, also known by its CAS number 894010-29-8, is a compound of interest due to its potential biological activities. The structure of this compound indicates it may interact with various biological targets, leading to therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential clinical applications.

- Molecular Formula : C19H20N4O3

- Molecular Weight : 352.4 g/mol

- Structure : The compound features a pyrrolidine moiety linked to a urea and benzamide structure, which may influence its biological interactions.

The biological activity of 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide has been explored primarily through its effects on various enzyme targets and receptor interactions. Preliminary studies suggest that it may act as an inhibitor of specific protein kinases and other enzymes involved in cellular signaling pathways.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific protein kinases (e.g., CK2) |

| Receptor Modulation | Potential modulation of neurotransmitter receptors |

| Antiviral Activity | May exhibit antiviral properties against herpes viruses |

Antiviral Properties

Recent research has indicated that compounds with similar structural features exhibit antiviral activity against herpes viruses. A study focusing on oxazolidinone amide derivatives demonstrated that structural modifications could enhance antiviral efficacy against multiple herpesvirus strains, suggesting a potential pathway for the development of new antiviral agents based on similar scaffolds .

Case Studies

- In Vitro Studies : In vitro assays have shown that compounds with structural similarities to 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide can significantly inhibit viral replication in cell cultures infected with HSV and CMV. These studies typically measure the compound's IC50 values, indicating the concentration required to inhibit viral replication by 50%.

- In Vivo Efficacy : Animal models have been used to assess the efficacy of related compounds in reducing viral load and improving survival rates in infected subjects. For instance, a related compound was found to significantly decrease weight gain in rats when administered at specific doses, demonstrating its potential for therapeutic applications in managing viral infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the urea and benzamide portions can lead to enhanced biological activity. The presence of the phenyl group on the pyrrolidine ring is critical for maintaining potency against targeted enzymes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrrolidine or pyrimidine precursors. Key steps include urea bond formation between the pyrrolidinone and benzamide moieties. Reaction optimization requires:

- Temperature control : 0–5°C for condensation steps to prevent side reactions (e.g., using ethanol/piperidine mixtures) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity .

- Data Table :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Urea formation | CDI (1,1'-carbonyldiimidazole), THF, 25°C | 60–75% | |

| Benzamide coupling | HATU, DIPEA, DMF | 70–85% |

Q. How is the molecular structure of this compound characterized using spectroscopic and computational methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the pyrrolidinone ring (δ 2.5–3.5 ppm for CH₂ groups) and urea NH protons (δ 8.0–9.0 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- Computational : Density Functional Theory (DFT) predicts electronic properties and stabilizes reactive intermediates during synthesis .

Q. What in vitro assays are recommended for initial biological screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Dose-response refinement : Test a broader concentration range (e.g., 0.1–100 µM) to identify biphasic effects .

- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions .

- In silico validation : Molecular dynamics simulations assess binding stability to primary targets (e.g., kinases) versus decoy proteins .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets (e.g., EGFR kinase) .

- Pharmacophore mapping : Identify critical hydrogen-bonding features (urea, benzamide) for target engagement .

- ADMET prediction : SwissADME or ProTox-II evaluates bioavailability and toxicity risks .

Q. How can reaction conditions be optimized using statistical experimental design?

- Methodological Answer :

- Factorial design : Vary temperature, solvent, and catalyst loading to identify significant factors via ANOVA .

- Response Surface Methodology (RSM) : Optimize yield and purity simultaneously using central composite designs .

- Case study : A 2³ factorial design reduced reaction time by 40% while maintaining >90% purity in benzamide coupling .

Q. What structural analogs of this compound show improved efficacy, and how are they synthesized?

- Methodological Answer :

- Analog modifications :

- Fluorine substitution : Enhances metabolic stability (e.g., 4-fluorophenyl derivatives) .

- Heterocycle replacement : Pyrazole or thiazolidinone moieties improve solubility .

- Data Table :

| Analog | Modification | Bioactivity | Reference |

|---|---|---|---|

| 4-Fluoro-benzamide | Fluorine at para position | IC₅₀ = 1.2 µM (MCF-7) | |

| Thiazolidinone derivative | Thioamide substitution | MIC = 4 µg/mL (E. coli) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.